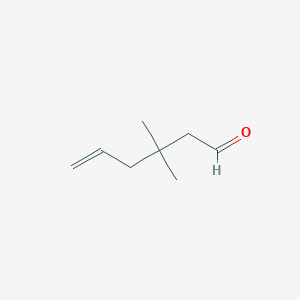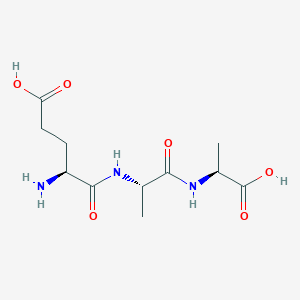
Acetyl isocyanate
Overview
Description
Acetyl isocyanate is an organic compound with the molecular formula CH3CO-NCO. It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (N=C=O). This compound is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl isocyanate can be synthesized through several methods:
Phosgenation of Acetylamine: This method involves the reaction of acetylamine with phosgene (COCl2) to produce this compound and hydrogen chloride (HCl). [ \text{CH3CONH2} + \text{COCl2} \rightarrow \text{CH3CONCO} + 2\text{HCl} ]
Curtius Rearrangement: This method involves the thermal decomposition of acetyl azide to produce this compound and nitrogen gas (N2). [ \text{CH3CON3} \rightarrow \text{CH3CONCO} + \text{N2} ]
Industrial Production Methods: Industrial production of this compound typically involves the phosgenation method due to its efficiency and scalability. The process requires careful handling of phosgene, a highly toxic and reactive gas, necessitating stringent safety measures.
Chemical Reactions Analysis
Types of Reactions: Acetyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. [ \text{ROH} + \text{CH3CONCO} \rightarrow \text{ROC(O)NHCOCH3} ] [ \text{RNH2} + \text{CH3CONCO} \rightarrow \text{RNHC(O)NHCOCH3} ]
Hydrolysis: Reacts with water to form acetic acid and carbon dioxide. [ \text{CH3CONCO} + \text{H2O} \rightarrow \text{CH3COOH} + \text{CO2} ]
Common Reagents and Conditions:
Alcohols and Amines: Used in nucleophilic addition reactions to form urethanes and ureas.
Water: Used in hydrolysis reactions to produce acetic acid and carbon dioxide.
Major Products:
Urethanes and Ureas: Formed from reactions with alcohols and amines.
Acetic Acid and Carbon Dioxide: Formed from hydrolysis reactions.
Scientific Research Applications
Acetyl isocyanate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Material Science: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Biochemistry: Employed in the modification of biomolecules for research purposes.
Mechanism of Action
Acetyl isocyanate exerts its effects through the isocyanate functional group, which is highly reactive towards nucleophiles. The mechanism involves the formation of a covalent bond between the isocyanate group and the nucleophile, resulting in the formation of urethanes or ureas. This reactivity is exploited in various chemical syntheses and modifications.
Comparison with Similar Compounds
Methyl Isocyanate (CH3NCO): Similar in structure but lacks the acetyl group.
Phenyl Isocyanate (C6H5NCO): Contains a phenyl group instead of an acetyl group.
Uniqueness:
Reactivity: Acetyl isocyanate’s reactivity is influenced by the electron-withdrawing acetyl group, making it more reactive than methyl isocyanate but less reactive than phenyl isocyanate.
Applications: The presence of the acetyl group makes this compound particularly useful in the synthesis of acetylated derivatives, which have unique properties and applications in various fields.
Properties
IUPAC Name |
acetyl isocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c1-3(6)4-2-5/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKPROYBCPQWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486306 | |
| Record name | Acetyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3998-25-2 | |
| Record name | Acetyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate](/img/new.no-structure.jpg)




